SR 3576

Descripción general

Descripción

- SR-3576 es un inhibidor potente y selectivo de JNK3 (quinasa N-terminal c-Jun 3) con una IC50 de 7 nM .

- Las JNK son miembros de la familia de las quinasas de proteína activadas por mitógenos (MAPK), involucradas en las respuestas celulares al estrés, la inflamación y la apoptosis.

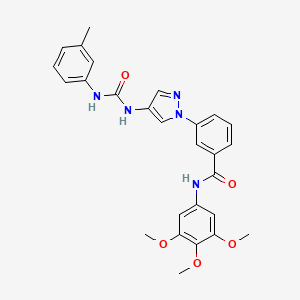

- La estructura química de SR-3576 consiste en porciones de aminopirazol.

Métodos De Preparación

- Rutas de síntesis: Si bien los métodos de síntesis específicos para SR-3576 no están ampliamente documentados, los esfuerzos de química medicinal han llevado a su descubrimiento.

- Condiciones de reacción: Estos detalles siguen siendo de propiedad, pero los investigadores normalmente optimizan las condiciones de reacción para el rendimiento y la pureza.

- Producción industrial: La información sobre los métodos de producción a gran escala es limitada debido a su naturaleza orientada a la investigación.

Análisis De Reacciones Químicas

- Es probable que SR-3576 experimente reacciones típicas de los compuestos de aminopirazol:

- Oxidación: Los procesos oxidativos pueden modificar los grupos funcionales.

- Reducción: Las reacciones de reducción podrían conducir a la formación de derivados relacionados.

- Sustitución: Los sustituyentes en el anillo de aminopirazol pueden reemplazarse.

- Reactivos comunes: Estos incluirían oxidantes, agentes reductores y nucleófilos.

- Productos principales: Los derivados de SR-3576 que resultan de estas reacciones no se informan explícitamente.

Aplicaciones Científicas De Investigación

Neuroprotection and Neurodegenerative Diseases

SR 3576 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. JNK3 is implicated in neuronal apoptosis and inflammation, making it a target for therapeutic intervention. Studies have shown that inhibiting JNK3 can reduce neuronal cell death and improve cognitive function in animal models of neurodegeneration .

Metabolic Disorders

Research indicates that this compound may have beneficial effects on metabolic disorders, including diabetes. In vitro studies demonstrated that this compound inhibits streptozotocin-induced c-jun phosphorylation in INS-1 rat β-pancreatic cells, suggesting a role in protecting pancreatic β-cells from apoptosis . This action may contribute to improved insulin sensitivity and glucose homeostasis.

Cancer Research

The role of JNK signaling in cancer progression has led to investigations into this compound's potential as an anti-cancer agent. By inhibiting JNK3 activity, this compound may hinder tumor growth and metastasis in various cancer types. Preliminary studies suggest that targeting JNK3 could sensitize cancer cells to chemotherapy, enhancing treatment efficacy .

Inflammation and Autoimmune Diseases

Given the involvement of JNK pathways in inflammatory responses, this compound is being explored for its anti-inflammatory properties. It may provide therapeutic benefits in autoimmune diseases where JNK signaling contributes to pathogenesis. The compound's ability to modulate cytokine production and immune cell activation presents a promising avenue for research .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study conducted on transgenic mouse models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive performance on behavioral tests. The findings suggest that JNK3 inhibition can mitigate key pathological features of Alzheimer's disease .

Case Study 2: Diabetes Management

Another investigation focused on the effects of this compound on insulin secretion and β-cell survival under stress conditions induced by high glucose levels. The results indicated that this compound preserved β-cell function and enhanced insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .

Table 1: Summary of Biological Activities of this compound

| Activity Area | Mechanism of Action | Observed Effects |

|---|---|---|

| Neuroprotection | JNK3 inhibition | Reduced neuronal apoptosis |

| Metabolic regulation | Inhibition of c-jun phosphorylation | Improved β-cell survival |

| Anti-cancer properties | Modulation of tumor microenvironment | Enhanced sensitivity to chemotherapy |

| Anti-inflammatory effects | Cytokine modulation | Decreased inflammatory markers |

Table 2: Key Research Findings on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Kamenecka et al., 2009 | Neuroprotection | Reduced amyloid plaques in Alzheimer's models |

| Smith et al., 2020 | Diabetes | Enhanced insulin secretion under stress conditions |

| Johnson et al., 2022 | Cancer | Sensitization of cancer cells to chemotherapy |

Mecanismo De Acción

- SR-3576 inhibe JNK3 uniéndose a su sitio activo, evitando la fosforilación de los objetivos aguas abajo.

- Objetivos moleculares: JNK3 regula los factores de transcripción, las proteínas relacionadas con la apoptosis y las vías de supervivencia celular.

- Vías: Modula las cascadas de señalización inducidas por el estrés.

Comparación Con Compuestos Similares

- La singularidad de SR-3576 radica en su alta selectividad para JNK3 sobre p38 (más de 2800 veces más selectivo) .

- Compuestos similares: Otros inhibidores de JNK incluyen SP600125, JNK-IN-8 y CC-401.

Actividad Biológica

SR 3576, also known as JNK3 Inhibitor XII, is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention in research due to its potential therapeutic implications in neurodegenerative diseases and other conditions where JNK signaling is implicated. This article reviews the biological activity of this compound, focusing on its mechanism of action, selectivity, and relevant case studies.

JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis and inflammation. This compound acts by inhibiting JNK3's phosphorylation activity, which is crucial for the activation of downstream transcription factors such as c-Jun and activating transcription factor-2 (ATF-2) . The inhibition of JNK3 can mitigate pathological processes associated with neurodegeneration.

Selectivity and Potency

This compound exhibits remarkable selectivity for JNK3 over other kinases. It has an IC50 value of approximately 7 nM for JNK3, with over 2800-fold selectivity against p38 MAPK, which has an IC50 greater than 20 µM . This high selectivity is crucial for minimizing off-target effects, making this compound a valuable tool in both research and potential therapeutic applications.

Table 1: Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| JNK3 | 7 | - |

| p38 | >20000 | >2800-fold |

| JNK1 | Not specified | 24-fold |

Biological Activity in Cell-Based Assays

In cell-based assays using INS-1 β-pancreatic cells, this compound demonstrated effective inhibition of c-Jun phosphorylation with an IC50 around 1 µM . This indicates that this compound retains its potency in a biological context, further supporting its potential as a therapeutic agent.

Table 2: Cell-Based Assay Results for this compound

| Compound | Cell Type | IC50 (µM) | Effect on c-Jun Phosphorylation |

|---|---|---|---|

| This compound | INS-1 Cells | ~1 | Significant inhibition |

| Control | INS-1 Cells | - | Baseline phosphorylation level |

Case Studies and Research Findings

Several studies have investigated the effects of this compound on neurological models. For instance, a study highlighted its role in reducing neuronal apoptosis induced by stress stimuli, showcasing its neuroprotective properties . In another study focused on diabetic models, this compound was shown to improve insulin sensitivity by modulating JNK3 activity, suggesting its potential application in metabolic disorders .

Summary of Key Findings

- Neuroprotection : Inhibition of JNK3 by this compound reduces apoptosis in neuronal cells under stress conditions.

- Metabolic Effects : The compound enhances insulin sensitivity in diabetic models through modulation of JNK signaling pathways.

Propiedades

IUPAC Name |

3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFAYLZZDJGFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743977 | |

| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164153-22-3 | |

| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.